
N,N-Dipropan-2-ylphosphoramidic difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoro(diisopropylamino)phosphine oxide is a compound that belongs to the class of aminophosphine oxides These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(diisopropylamino)phosphine oxide typically involves the reaction of diisopropylamine with a difluorophosphine precursor. One common method is the oxidation of difluoro(diisopropylamino)phosphine using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the phosphine oxide.
Industrial Production Methods
Industrial production of difluoro(diisopropylamino)phosphine oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity. Additionally, the use of catalysts can enhance the efficiency of the oxidation process.
Analyse Des Réactions Chimiques
Types of Reactions
Difluoro(diisopropylamino)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrides such as sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Difluoro(diisopropylamino)phosphine.
Substitution: Various substituted phosphine oxides.
Applications De Recherche Scientifique
Difluoro(diisopropylamino)phosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of difluoro(diisopropylamino)phosphine oxide involves its interaction with molecular targets through its phosphorus and amino groups. These interactions can lead to the formation of coordination complexes or the activation of specific pathways in chemical reactions. The exact mechanism depends on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Difluoro(diethylamino)phosphine oxide
- Difluoro(dimethylamino)phosphine oxide
- Difluoro(diphenylamino)phosphine oxide
Uniqueness
Difluoro(diisopropylamino)phosphine oxide is unique due to its specific structural features, such as the presence of diisopropyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
141102-73-0 |
|---|---|
Formule moléculaire |
C6H14F2NOP |
Poids moléculaire |
185.15 g/mol |
Nom IUPAC |
N-difluorophosphoryl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C6H14F2NOP/c1-5(2)9(6(3)4)11(7,8)10/h5-6H,1-4H3 |
Clé InChI |
QPNNPJRNRSAKKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


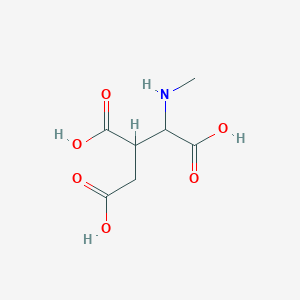
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)

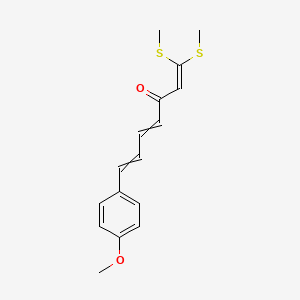
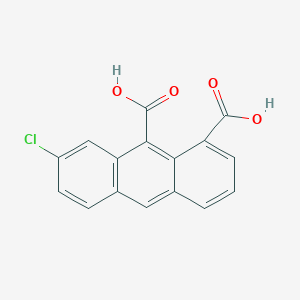



![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)
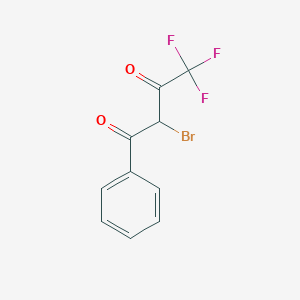
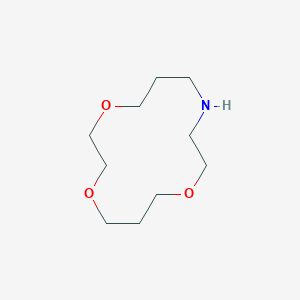
![3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14267003.png)
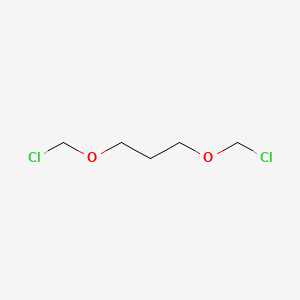
![(2R,3R,4S,5R)-2-[6-[2-hydroxyethyl(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14267011.png)
